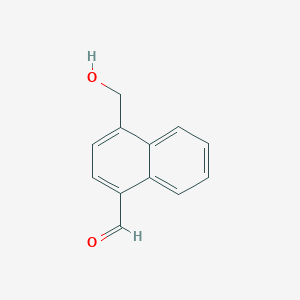

4-(Hydroxymethyl)-1-naphthaldehyde

Description

Contextualization of Naphthalene-Based Scaffolds in Modern Organic Chemistry

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in modern organic chemistry. Its rigid, planar structure and electron-rich nature make it a privileged core for a multitude of applications. In medicinal chemistry, the naphthalene moiety is integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. sigmaaldrich.comsigmaaldrich.comgoogle.com Its metabolites, such as epoxides and naphthoquinones, are known to interact with cellular proteins, which is a key aspect of its cytotoxic and therapeutic effects. google.com

Beyond medicine, naphthalene-based structures are vital in materials science. They serve as the foundation for robust polymers, organic electronic materials, and supramolecular assemblies. nih.gov The extended π-conjugated system of naphthalene is leveraged to create materials with tailored optical and electronic properties, finding use in sensors and other advanced functional systems. nih.govorgsyn.org The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of its chemical and physical characteristics, making it a versatile platform for innovation. sigmaaldrich.com

Significance of Hydroxymethyl and Aldehyde Functionalities in Molecular Design

The specific functionalities attached to a molecular scaffold dictate its reactivity and potential applications. The hydroxymethyl group (-CH2OH) is a primary alcohol that significantly influences a molecule's properties. It can act as a hydrogen bond donor, affecting molecular conformation and intermolecular interactions. chemicalregister.com This group can be readily transformed through common organic reactions; for instance, it can be oxidized to an aldehyde or a carboxylic acid, or undergo etherification and esterification to build more complex structures. chemicalregister.com

The aldehyde group (-CHO) is another key functional group, known for its electrophilic nature and wide-ranging reactivity. It serves as a crucial precursor for synthesizing a variety of other functionalities and is a cornerstone in reactions like the Cannizzaro reaction. sigmaaldrich.com In the context of naphthalene, the aldehyde group can act as a hydrogen bond acceptor and is frequently used to construct Schiff bases, which are pivotal in the design of chemosensors and in the modification of biologically active molecules. scbt.com The combination of both a hydroxymethyl and an aldehyde group on a single naphthalene scaffold, as seen in 4-(Hydroxymethyl)-1-naphthaldehyde, creates a bifunctional molecule with orthogonal reactivity, allowing for stepwise and selective chemical modifications.

Research Trajectories for Multifunctional Naphthalene Systems

Current research is increasingly focused on developing multifunctional systems where a single molecular platform can perform several tasks. Naphthalene derivatives are at the forefront of this trend. Scientists are designing multifunctional material systems (MFMS) based on substituted naphthols for applications ranging from anti-corrosion coatings to nonlinear optics, where the type and position of substituents control the material's properties.

In a similar vein, naphthalenediimides (NDIs) are being engineered into sophisticated materials like metal-organic frameworks (MOFs). These NDI-based MOFs exhibit properties such as high thermal stability and electron affinity, making them ideal for chemical sensing, information encryption, and creating stimulus-responsive materials that react to light or electrical inputs. orgsyn.org The broad spectrum of biological activities inherent to the naphthalene core is also being harnessed to create multifunctional drugs that could, for example, combine antimicrobial and anticancer properties in a single agent. google.com

Overview of Current Research Gaps and Future Directions for 4-(Hydroxymethyl)-1-naphthaldehyde

Despite the extensive research into naphthalene derivatives, the specific isomer 4-(Hydroxymethyl)-1-naphthaldehyde remains significantly under-explored. A major research gap is the lack of dedicated studies on its synthesis, reactivity, and potential applications. Most available literature focuses on its related isomer, 4-hydroxy-1-naphthaldehyde (B1296455), which has been used as a starting material for synthesizing novel amino acid analogues. sigmaaldrich.com

The primary future direction for 4-(Hydroxymethyl)-1-naphthaldehyde is to characterize its fundamental chemical properties and explore its utility as a unique bifunctional building block. Its structure suggests several promising research avenues:

Asymmetric Synthesis: Developing stereoselective methods to modify the hydroxymethyl and aldehyde groups could lead to novel chiral ligands for catalysis.

Polymer Chemistry: The two functional groups could be used to synthesize novel polyesters or polyacetals with the rigid naphthalene unit integrated into the polymer backbone, potentially yielding materials with enhanced thermal and mechanical properties.

Advanced Sensors: The aldehyde group can be converted into a Schiff base to act as a receptor site for specific analytes, while the hydroxymethyl group could be used to tune the molecule's solubility or anchor it to a surface, creating highly specialized sensors.

Bioactive Molecules: Drawing inspiration from research on related naphthaldehydes, this compound could serve as a precursor for new classes of therapeutic agents where the hydroxymethyl group provides a site for metabolic modification or conjugation.

Exploring these pathways will close the current knowledge gap and could establish 4-(Hydroxymethyl)-1-naphthaldehyde as a valuable component in the toolkit of synthetic chemists.

Compound Data Tables

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)-1-naphthaldehyde

| Property | Value | Source |

| IUPAC Name | 4-(hydroxymethyl)naphthalene-1-carbaldehyde | chemicalregister.com |

| CAS Number | 219684-99-8 | chemicalregister.com |

| Molecular Formula | C₁₂H₁₀O₂ | chemicalregister.com |

| Molecular Weight | 186.21 g/mol | chemicalregister.com |

| H-Bond Donor Count | 1 | chemicalregister.com |

Table 2: Research Applications of Related Naphthalene Derivatives

| Compound | Application(s) | Reference(s) |

| 4-Hydroxy-1-naphthaldehyde | Starting material for tyrosine analogues; fluorescent probes. | sigmaaldrich.com |

| 1-Naphthaldehyde (B104281) | Synthesis of metal-organic frameworks (MOFs); precursor for 1-Naphthoic acid and 1-Naphthalenemethanol. | sigmaaldrich.com |

| 2-Hydroxy-1-naphthaldehyde (B42665) | Building block for chemosensors; modification of pharmaceutical drugs. | scbt.com |

| Naphthalenediimides (NDIs) | Electron-deficient scaffolds for organic electronic materials, polymers, and stimulus-responsive systems. | nih.govorgsyn.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-(hydroxymethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-7,14H,8H2 |

InChI Key |

TVTQYGWDKUCAMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CO)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4 Hydroxymethyl 1 Naphthaldehyde

Retrosynthetic Analysis of the 4-(Hydroxymethyl)-1-naphthaldehyde Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. nsf.gov This process involves identifying key bond disconnections and functional group interconversions.

Disconnection Strategies Involving Aldehyde and Hydroxymethyl Groups

The primary functional groups in 4-(hydroxymethyl)-1-naphthaldehyde are the aldehyde and the hydroxymethyl groups attached to the naphthalene (B1677914) core. A logical retrosynthetic approach involves the disconnection of these functional groups to identify potential precursors. youtube.comyoutube.com

A primary disconnection strategy targets the C-C bond between the naphthalene ring and the formyl group (C1-CHO) and the C-C bond between the ring and the hydroxymethyl group (C4-CH₂OH). This leads to a 1,4-disubstituted naphthalene core and separate C1 synthons for the aldehyde and hydroxymethylene groups.

Another key strategy is the interconversion of the functional groups. The aldehyde can be envisioned as arising from the oxidation of a primary alcohol, and the hydroxymethyl group can be formed by the reduction of a carboxylic acid or an aldehyde. This leads to precursors such as 1,4-bis(hydroxymethyl)naphthalene or 4-formyl-1-naphthoic acid.

Identification of Key Precursors and Synthetic Building Blocks

Based on the disconnection strategies, several key precursors and building blocks for the synthesis of 4-(hydroxymethyl)-1-naphthaldehyde can be identified. These precursors serve as the starting points for the forward synthesis.

A crucial precursor is naphthalene itself, which can undergo functionalization at the 1 and 4 positions. Another important building block is 1-naphthaldehyde (B104281) , which could be further functionalized at the 4-position. orgsyn.org Similarly, 1-methylnaphthalene (B46632) can serve as a starting material, where the methyl group is a precursor to the hydroxymethyl or aldehyde group. wikipedia.orgnih.gov

More advanced precursors include molecules that already possess one of the required functional groups or a latent equivalent. For instance, 4-methoxy-1-naphthaldehyde can be a valuable intermediate, where the methoxy (B1213986) group can be demethylated to a hydroxyl group, which is a key step towards the final product. rsc.orgprepchem.com The synthesis of 4-hydroxy-1-naphthaldehyde (B1296455) is also a relevant pathway. nih.govsigmaaldrich.comsigmaaldrich.com

Targeted Synthetic Pathways to 4-(Hydroxymethyl)-1-naphthaldehyde

The synthesis of 4-(hydroxymethyl)-1-naphthaldehyde can be achieved through various targeted pathways, broadly categorized as direct functionalization of the naphthalene backbone or multi-step convergent and divergent routes. scispace.com

Direct Functionalization Approaches on Naphthalene Backbones

Direct functionalization of the naphthalene core offers a concise route to polysubstituted naphthalenes. researchgate.net However, achieving regioselectivity for 1,4-disubstitution can be challenging. Modern catalytic methods, including C-H activation, are being explored to introduce functional groups at specific positions on the naphthalene ring. researchgate.net

Multi-step Convergent and Divergent Synthetic Routes

Multi-step syntheses provide greater control over the introduction of functional groups and are often necessary for complex targets. scispace.comrsc.orgnih.gov These can be designed in a convergent or divergent manner. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together. A divergent approach starts from a common intermediate that is elaborated into different target molecules.

The formation of the aldehyde group is a critical step in the synthesis of 4-(hydroxymethyl)-1-naphthaldehyde. Several well-established methods can be employed.

One common strategy is the oxidation of a primary alcohol . If a precursor like 1,4-bis(hydroxymethyl)naphthalene is synthesized, selective oxidation of one of the alcohol groups to an aldehyde would yield the target molecule. Various oxidizing agents can be used for this purpose.

Another important method is formylation , which directly introduces an aldehyde group onto the aromatic ring. beilstein-archives.orgbeilstein-archives.org The Vilsmeier-Haack reaction, for example, is a classic method for formylating electron-rich aromatic compounds. beilstein-archives.org Starting with a naphthalene derivative that already contains a hydroxymethyl group or a precursor at the 4-position, formylation at the 1-position would be a key step. For instance, formylation of 4-methoxy-1-methylnaphthalene could be a viable route.

The following table summarizes some of the key synthetic reactions and precursors discussed:

| Precursor | Reaction Type | Target Intermediate/Product |

| Naphthalene | Direct Functionalization (e.g., C-H activation) | 1,4-Disubstituted Naphthalene |

| 1-Naphthaldehyde | Functionalization at C4 | 4-Substituted-1-naphthaldehyde |

| 1-Methylnaphthalene | Side-chain oxidation/Formylation | 1-Naphthaldehyde / 4-Formyl-1-methylnaphthalene |

| 1,4-Bis(hydroxymethyl)naphthalene | Selective Oxidation | 4-(Hydroxymethyl)-1-naphthaldehyde |

| 4-Methoxy-1-naphthaldehyde | Demethylation | 4-Hydroxy-1-naphthaldehyde |

| 4-Hydroxy-1-naphthaldehyde | Protection/Functionalization | 4-(Hydroxymethyl)-1-naphthaldehyde |

Hydroxymethyl Introduction Methodologies

The introduction of the hydroxymethyl group is a critical step in the synthesis of 4-(hydroxymethyl)-1-naphthaldehyde. Common strategies include the reduction of corresponding carboxylic acids or their ester derivatives, and the functionalization of alkyl halides.

Reduction of Carboxylic Acids/Esters:

One of the most direct methods to obtain a primary alcohol, such as the hydroxymethyl group, is through the reduction of a carboxylic acid or an ester. chemistrysteps.comlibretexts.org Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of both carboxylic acids and esters to primary alcohols. chemistrysteps.comlibretexts.orglibretexts.org The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

However, the high reactivity of LiAlH₄ can present challenges in terms of chemoselectivity, especially if other reducible functional groups are present in the molecule. khanacademy.org For instance, it will also reduce the naphthaldehyde group. Therefore, this method is most suitable when the carboxylic acid or ester is the primary functional group to be reduced, or when other sensitive groups are appropriately protected.

A milder alternative, sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce carboxylic acids directly. libretexts.org However, its reactivity can be enhanced. One approach involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid, which is then reduced by NaBH₄. nih.gov This method offers greater chemoselectivity, allowing for the reduction of a carboxylic acid in the presence of less reactive carbonyl groups. nih.gov Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of selectively reducing carboxylic acids to primary alcohols in the presence of other functional groups like ketones. khanacademy.org

Functionalization of Alkyl Halides:

An alternative route to the hydroxymethyl group involves the nucleophilic substitution of an alkyl halide, typically a bromomethyl or chloromethyl derivative. For example, 4-(bromomethyl)-1-naphthaldehyde (B8587096) can be synthesized and subsequently hydrolyzed to 4-(hydroxymethyl)-1-naphthaldehyde. The hydrolysis can be achieved under basic conditions, for instance, using an aqueous solution of sodium hydroxide (B78521) or potassium carbonate.

The synthesis of the prerequisite halomethylnaphthalene can be achieved through various methods, including the Blanc chloromethylation of naphthalene, which introduces a chloromethyl group. orgsyn.org However, this reaction often yields a mixture of isomers and requires careful control of reaction conditions to favor the desired 4-substituted product.

Optimization of Reaction Conditions and Reaction Efficiency

Optimizing reaction conditions is paramount for achieving high yields and purity of 4-(hydroxymethyl)-1-naphthaldehyde and its intermediates. This involves a systematic investigation of catalysts, solvents, and purification techniques.

Catalyst Screening and Ligand Effects in Key Transformations

Catalyst screening is a crucial step in developing efficient synthetic protocols. sigmaaldrich.com For transformations involving the naphthalene core, such as cross-coupling reactions to introduce the formyl or a precursor to the hydroxymethyl group, a variety of catalysts are often evaluated. For instance, in the oxidation of naphthalene derivatives, different metal oxide catalysts have been screened to determine their activity and selectivity. nih.gov

In palladium-catalyzed reactions, which are frequently used for C-C bond formation, the choice of ligand can significantly impact the reaction's efficiency and selectivity. Different phosphine-based ligands, such as BrettPhos, CPhos, and DavePhos, can be screened to identify the optimal ligand for a specific transformation. sigmaaldrich.com The electronic and steric properties of the ligand influence the reactivity of the palladium catalyst, affecting reaction rates and product distribution.

Solvent Effects and Reaction Kinetics Studies

The choice of solvent can have a profound effect on reaction rates and outcomes. mdpi.com Solvent polarity, proticity, and coordinating ability can influence the solubility of reactants, the stability of transition states, and the activity of catalysts. For example, in the synthesis of Schiff bases from naphthaldehyde derivatives, the tautomeric equilibrium between the enol-imine and keto-enamine forms can be solvent-dependent. mdpi.com Polar solvents may favor one form over the other, impacting the subsequent reactivity.

Solvent-free reaction conditions are also being explored as a green chemistry approach. acs.orgnih.gov These methods can lead to shorter reaction times, simplified work-up procedures, and reduced waste generation. arabjchem.orgresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final 4-(hydroxymethyl)-1-naphthaldehyde product is essential to obtain a compound of high purity. Common techniques include:

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. arabjchem.orgresearchgate.net Ethanol is a commonly used solvent for the recrystallization of naphthaldehyde derivatives. orgsyn.org

Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. Silica (B1680970) gel is a common stationary phase used for the purification of organic compounds. uinsgd.ac.id

Distillation: For liquid products or intermediates, distillation under reduced pressure can be used for purification, especially for high-boiling compounds to prevent decomposition. orgsyn.orgorgsyn.org

Washing/Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. Washing the organic layer with aqueous solutions of acid or base can remove acidic or basic impurities. orgsyn.org

Green Chemistry Principles in the Synthesis of Naphthaldehyde Derivatives

The application of green chemistry principles to the synthesis of naphthaldehyde derivatives aims to reduce the environmental impact of chemical processes. arabjchem.orgresearchgate.netrsc.org Key metrics for evaluating the "greenness" of a synthesis are atom economy and the E-factor. jocpr.comnih.gov

Atom Economy and E-Factor Analysis

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com It is calculated as:

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste. jocpr.com For instance, a Diels-Alder reaction can exhibit 100% atom economy. jocpr.com In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov

E-Factor:

The E-factor (Environmental Factor) provides a more practical measure of the waste generated in a chemical process. nih.gov It is calculated as:

The E-factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and catalyst and reagent waste. researchgate.net A lower E-factor indicates a more environmentally friendly process. The fine chemicals and pharmaceutical industries traditionally have high E-factors, often ranging from 5 to over 100. nih.gov By optimizing synthetic routes and employing greener technologies, the goal is to minimize the E-factor.

Solvent-Free or Environmentally Benign Solvent Approaches

The chemical industry is increasingly shifting towards greener manufacturing processes, with a significant focus on reducing or eliminating the use of volatile and hazardous organic solvents. For the synthesis of naphthaldehyde derivatives, several innovative approaches are being explored that utilize either no solvent or environmentally benign solvent systems.

One promising technique is mechanochemistry , which involves conducting reactions in a ball mill. This solvent-free method has been successfully applied to a range of organic transformations, including the synthesis of core-functionalized naphthalene diimides. The reactions are often rapid and can be tolerant of air and moisture, simplifying the experimental setup. While a specific application to 4-(hydroxymethyl)-1-naphthaldehyde is not yet documented, the success with related naphthalene compounds suggests its potential.

Another green approach involves the use of deep eutectic solvents (DESs) . These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, non-toxic, and have low vapor pressure, making them an attractive alternative to conventional solvents. For instance, a mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid has been effectively used as a catalyst and solvent system for the synthesis of diverse functionalized dipyrromethanes. The application of such systems to the synthesis of naphthaldehyde derivatives could offer a greener reaction medium.

The use of polyethylene glycol (PEG) as a recyclable solvent is another established green chemistry practice. PEG is non-toxic, biodegradable, and can be easily recovered and reused. For example, PEG-400 has been employed as a solvent for the catalyst-free synthesis of 1-[2-(4-substituted-1-hydroxynaphthalen-2-yl)-2-oxoethyl] thiocarbamide derivatives, demonstrating its utility in reactions involving naphthalene precursors. google.com

Water, as the ultimate green solvent, is also a viable medium for certain reactions. The Reimer-Tiemann reaction, a classical method for the formylation of phenols, is traditionally carried out in an aqueous alkaline solution. nih.gov This reaction could potentially be adapted for the synthesis of hydroxy-naphthaldehydes, including the precursor to the target molecule, 4-hydroxy-1-naphthaldehyde.

A study on the oxidation of 1-methylnaphthalene in an aqueous medium, driven by environmentally persistent free radicals (EPFRs), has shown the formation of various oxidation products, including 1-naphthaldehyde and isomers of (hydroxymethyl)naphthalene. researchgate.net This suggests a potential pathway for the synthesis of the target compound in an aqueous environment, although controlling the selectivity would be a significant challenge.

Table 1: Comparison of Environmentally Benign Solvent Approaches for Related Naphthalene Derivative Syntheses

| Synthetic Approach | Solvent System | Key Advantages | Potential Applicability to 4-(Hydroxymethyl)-1-naphthaldehyde Synthesis |

| Mechanochemistry | Solvent-Free (Ball Mill) | Rapid reaction times, reduced waste, operational simplicity | High potential for various reaction steps, such as oxidation or formylation. |

| Deep Eutectic Solvents | e.g., N,N′-dimethyl urea & L-(+)-tartaric acid | Biodegradable, non-toxic, acts as both solvent and catalyst | Could be explored for formylation or precursor synthesis. |

| Recyclable Solvents | Polyethylene Glycol (PEG) | Non-toxic, biodegradable, recyclable | Suitable for reactions involving polar substrates and reagents. |

| Aqueous Synthesis | Water | Abundant, non-toxic, non-flammable | Applicable for reactions like the Reimer-Tiemann formylation of a suitable precursor. |

Catalyst Reusability and Sustainability Aspects

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemical synthesis, as it reduces waste and lowers production costs. For the synthesis of naphthaldehydes and their derivatives, the development of reusable catalysts is an active area of research.

Heterogeneous catalysts are a key focus in this area due to their ease of separation from the reaction mixture. For instance, in the context of the Reimer-Tiemann reaction, which could be a potential route to a precursor of 4-(hydroxymethyl)-1-naphthaldehyde, phase-transfer catalysts are often employed to enhance the reaction rate and yield. nih.gov While many of these are homogeneous, immobilizing the catalytic species on a solid support can render them reusable. For example, quaternary ammonium (B1175870) salts, which are effective phase-transfer catalysts, can be anchored to a polymer backbone.

In a related context, the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) has been achieved using heterogeneous catalysis, which simplifies the purification process and allows for the potential recycling of the catalyst. researchgate.net Although specific details on catalyst reuse were not provided in this particular study, the use of a heterogeneous system is a significant step towards a more sustainable process.

The development of nanoparticle catalysts also offers exciting possibilities for reusability. For example, palladium nanoparticles immobilized on silica functionalized with morpholine (B109124) have been used as a recyclable catalyst for the synthesis of 1,4-distyrylbenzenes. This catalyst was reused six times without a significant loss of activity. Similar strategies could be employed to develop reusable catalysts for the oxidation or formylation steps required to produce 4-(hydroxymethyl)-1-naphthaldehyde.

Magnetically recoverable catalysts represent another innovative approach. These catalysts consist of a magnetic core, such as iron oxide, coated with a catalytically active shell. After the reaction, the catalyst can be easily separated from the product using an external magnet and reused in subsequent batches.

Table 2: Examples of Reusable Catalysts in Related Organic Syntheses

| Catalyst Type | Reaction | Reusability | Potential for Synthesis of 4-(Hydroxymethyl)-1-naphthaldehyde |

| Immobilized Palladium Nanoparticles | Heck and Suzuki coupling reactions | Reused up to six times with minimal loss of activity. | Could be adapted for cross-coupling reactions to build the naphthalene core or introduce functional groups. |

| Heterogeneous Phase-Transfer Catalysts | Reimer-Tiemann reaction | Can be designed for easy separation and reuse. | Potentially applicable for the formylation of a hydroxymethylnaphthalene precursor. |

| Magnetically Recoverable Catalysts | Various organic transformations | Easily separated with a magnet for multiple reuses. | A versatile platform that could be functionalized with a suitable catalyst for the target synthesis. |

Advanced Chemical Reactivity and Transformation Studies of 4 Hydroxymethyl 1 Naphthaldehyde

Reactivity Profiling of the Aldehyde Moiety

The aldehyde group in 4-(hydroxymethyl)-1-naphthaldehyde is a primary site for a variety of chemical reactions, making it a valuable synthon in organic synthesis.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This reactivity is central to several important carbon-carbon bond-forming reactions.

Knoevenagel Condensations: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For instance, the reaction of 4-(hydroxymethyl)-1-naphthaldehyde with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) would be expected to produce (E/Z)-2-((4-(hydroxymethyl)naphthalen-1-yl)methylene)malononitrile. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water drives the reaction to completion. sigmaaldrich.comthermofisher.com

Wittig Reactions: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. lumenlearning.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comlibretexts.org The reaction of 4-(hydroxymethyl)-1-naphthaldehyde with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide, would yield 4-(vinyl)-1-naphthalenemethanol. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. lumenlearning.com This four-membered ring subsequently decomposes to give the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Aldol (B89426) Condensations: Aldol condensations involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgpatsnap.com In a crossed aldol condensation, 4-(hydroxymethyl)-1-naphthaldehyde can react with a ketone, such as acetone, in the presence of a base. libretexts.org In this case, the ketone would form the enolate and act as the nucleophile. wikipedia.org The initial product would be a β-hydroxy ketone, which upon heating, would dehydrate to the corresponding enone.

Oxidation and Reduction Pathways of the Carbonyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of 4-(hydroxymethyl)-1-naphthaldehyde can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The choice of oxidant depends on the desired selectivity and the presence of other functional groups.

Reduction: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). msu.edu This would convert 4-(hydroxymethyl)-1-naphthaldehyde into naphthalene-1,4-diyldimethanol. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity towards aldehydes and ketones.

Cycloaddition Reactions Involving the Aldehyde Functionality

While less common for simple aldehydes, the aldehyde group can participate in certain cycloaddition reactions, particularly when activated or as part of a conjugated system. The naphthalene (B1677914) ring itself can undergo dearomative cycloaddition reactions under specific conditions, such as visible-light energy-transfer catalysis, to form complex polycyclic structures. chemrxiv.orgnih.gov For instance, intermolecular [4+2] cycloaddition of naphthalenes with dienophiles can yield bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.org Intramolecular dearomative [5+4] cycloadditions of naphthalene-derived vinylcyclopropanes have also been reported to form nine-membered rings. nih.gov

Reactivity Profiling of the Hydroxymethyl Moiety

The hydroxymethyl group offers another site for chemical modification, allowing for the introduction of various functional groups.

Esterification and Etherification Reactions

The hydroxyl group can be converted into esters and ethers through reactions with appropriate reagents.

Esterification: The hydroxymethyl group can be esterified by reacting it with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid or a coupling agent. organic-chemistry.org For example, reaction with acetic anhydride would yield (4-formylnaphthalen-1-yl)methyl acetate.

Etherification: Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 4-(methoxymethyl)-1-naphthaldehyde. sigmaaldrich.com

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.

Oxidation to Aldehydes: Selective oxidation of the hydroxymethyl group to an aldehyde, while leaving the existing aldehyde group untouched, would be challenging but could potentially be achieved using specific reagents under carefully controlled conditions. This would result in the formation of naphthalene-1,4-dicarbaldehyde.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically oxidize the primary alcohol to a carboxylic acid. msu.edu This would convert the hydroxymethyl group into a carboxyl group, forming 4-formyl-1-naphthoic acid. If both the hydroxymethyl and the aldehyde groups were to be oxidized, the product would be naphthalene-1,4-dicarboxylic acid.

Nucleophilic Substitution Reactions on the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the naphthalene ring is a primary alcohol. The hydroxyl (-OH) moiety is a poor leaving group, meaning it must first be converted into a more reactive functional group to facilitate nucleophilic substitution. This is typically achieved by protonation in acidic media or, more commonly, by conversion to an ester or a halide.

Common strategies to activate the hydroxymethyl group include:

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide. These halides are then susceptible to substitution by nucleophiles.

Once activated, the resulting electrophilic carbon center can undergo reaction with various nucleophiles (Nu⁻) to yield a diverse array of substituted products. The general scheme for this two-step process is illustrated below.

Table 1: Representative Nucleophilic Substitution Pathways

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Activation | Tosylation | p-TsCl, Pyridine | 4-(Tosyloxy)methyl-1-naphthaldehyde |

| 1. Activation | Halogenation | SOCl₂ or PBr₃ | 4-(Halomethyl)-1-naphthaldehyde |

| 2. Substitution | Cyanation | NaCN | 4-(Cyanomethyl)-1-naphthaldehyde |

| 2. Substitution | Azide (B81097) Formation | NaN₃ | 4-(Azidomethyl)-1-naphthaldehyde |

| 2. Substitution | Etherification | NaOR' | 4-(Alkoxymethyl)-1-naphthaldehyde |

This table represents generalized, plausible reaction pathways. Specific experimental conditions may vary.

A significant challenge in these reactions is preventing the aldehyde group from undergoing undesired side reactions. This often necessitates the use of protective group strategies or carefully controlled reaction conditions to achieve chemoselectivity.

Chemoselective Transformations of Dual Functionalities

The presence of two distinct functional groups in 4-(hydroxymethyl)-1-naphthaldehyde makes chemoselectivity a critical aspect of its synthetic utility. The ability to selectively modify one group while leaving the other intact is paramount for constructing complex molecules.

Selective Reactions at the Aldehyde Group in Presence of Hydroxymethyl

The aldehyde group is generally more electrophilic and reactive towards nucleophiles than the hydroxymethyl group is towards electrophiles. This inherent difference in reactivity can be exploited for selective transformations.

Reductions: While strong reducing agents would reduce both functionalities, milder or more specialized reagents can target the aldehyde. For instance, sodium cyanoborohydride (NaBH₃CN) can be used for selective aldehyde reduction, particularly when the reaction is catalyzed by encapsulation within a supramolecular coordination cage. nih.gov This enzyme-like catalysis enhances aldehyde reactivity in neutral water, conditions under which the hydroxymethyl group remains unaffected. nih.gov

Acetal (B89532) Formation: The aldehyde can be selectively protected as an acetal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under mild acidic conditions. The hydroxymethyl group typically does not react under these conditions. This acetal can then be removed later in a synthetic sequence.

Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is highly selective for the carbonyl group. Reaction of 4-(hydroxymethyl)-1-naphthaldehyde with a phosphorus ylide (Ph₃P=CHR) would convert the aldehyde into a vinyl group, leaving the hydroxymethyl group untouched.

Condensation Reactions: The aldehyde readily undergoes condensation reactions. For example, the Claisen-Schmidt condensation with a ketone in a basic medium can form a chalcone, which serves as a precursor for various heterocyclic compounds. researchgate.netrdd.edu.iq

Table 2: Examples of Selective Reactions at the Aldehyde Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Selective Reduction | NaBH₃CN, Fe₄L₆ cage catalyst | Alcohol | nih.gov |

| Acetal Protection | Ethylene glycol, p-TsOH (cat.) | Cyclic Acetal | |

| Olefination | Ph₃P=CHR (Wittig Reagent) | Alkene |

Selective Reactions at the Hydroxymethyl Group in Presence of Aldehyde

To selectively target the hydroxymethyl group, it is often necessary to first protect the more reactive aldehyde.

Protection of the Aldehyde: As mentioned, the aldehyde is typically converted into a stable, non-reactive acetal.

Reaction at the Hydroxymethyl Group: With the aldehyde protected, the hydroxymethyl group can be modified. Common reactions include:

Oxidation: Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would oxidize the primary alcohol to an aldehyde, forming a dialdehyde (B1249045) derivative after deprotection. Using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid would yield a carboxylic acid.

Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base will form an ester.

Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, can form an ether.

Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality.

This multi-step sequence allows for the full exploitation of the hydroxymethyl group's reactivity without interference from the aldehyde.

Cascade and Multicomponent Reactions Incorporating 4-(Hydroxymethyl)-1-naphthaldehyde

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. The aldehyde functionality of 4-(hydroxymethyl)-1-naphthaldehyde makes it an excellent substrate for such transformations.

Development of Novel Heterocyclic Systems

The aldehyde group serves as a key handle for building a variety of heterocyclic rings.

Pyrazoles and Isoxazoles: The molecule can first undergo a Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated carbonyl intermediate (a chalcone). researchgate.netrdd.edu.iq This intermediate can then be treated with hydrazine (B178648) (H₂NNH₂) or hydroxylamine (B1172632) (H₂NOH) to cyclize into pyrazoline or isoxazoline (B3343090) rings, respectively. researchgate.netrdd.edu.iqnih.gov

1,3-Oxazepines: Azomethines (imines), formed by the condensation of the naphthaldehyde with a primary amine, can serve as precursors. orientjchem.org Subsequent reaction of the azomethine with an anhydride in a [4+3] cycloaddition can lead to the formation of a seven-membered 1,3-oxazepine ring. orientjchem.org

Table 3: Heterocycle Synthesis via Multicomponent Reactions

| Target Heterocycle | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Pyrazoline | Ketone, NaOH, then Hydrazine | Condensation/Cyclization | researchgate.netrdd.edu.iqnih.gov |

| Isoxazoline | Ketone, NaOH, then Hydroxylamine | Condensation/Cyclization | researchgate.netrdd.edu.iqnih.gov |

Construction of Complex Polycyclic Architectures

Multicomponent reactions can be used to rapidly build molecular complexity, fusing new rings onto the naphthalene core.

Benzopyrans: An iron(III)-promoted three-component reaction between an aldehyde, a phenol (B47542), and an alkene can generate complex benzopyran structures. nih.gov In this scenario, 4-(hydroxymethyl)-1-naphthaldehyde would react with a phenol to generate a reactive ortho-quinone methide intermediate, which then undergoes a Diels-Alder reaction with an alkene to form the polycyclic product. nih.gov

Naphtho-oxazepines: A consecutive Betti/Bargellini multicomponent reaction strategy can be employed. chemicalpapers.com While the literature example starts with 2-naphthol, the principle can be adapted. A Betti-type reaction involving an aldehyde, an amine, and a naphthol derivative, followed by a Bargellini reaction, can construct complex fused oxazepine scaffolds. chemicalpapers.com

Naphthoquinone Methides: Acid-catalyzed cascade cyclizations of appropriately substituted precursors can lead to complex polycyclic systems like 1,4-naphthoquinone (B94277) methides. nih.gov The aldehyde group in 4-(hydroxymethyl)-1-naphthaldehyde could be a key component in designing substrates for such cascade transformations.

These advanced reactions highlight the versatility of 4-(hydroxymethyl)-1-naphthaldehyde as a building block in modern organic synthesis, enabling the efficient construction of novel and complex molecular architectures with potential applications in materials science and medicinal chemistry.

Derivatization Strategies and Functional Group Interconversions

Design and Synthesis of Aldehyde Derivatives

The aldehyde group in 4-(hydroxymethyl)-1-naphthaldehyde is a versatile handle for introducing nitrogen-based functional groups or for protection strategies, enabling more complex synthetic routes.

Imine, Hydrazone, and Oxime Formation for Advanced Applications

The condensation of the aldehyde functional group of 4-(hydroxymethyl)-1-naphthaldehyde with primary amines, hydrazines, or hydroxylamines can yield the corresponding imine (Schiff base), hydrazone, or oxime derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Synthesis of Imine, Hydrazone, and Oxime Derivatives of 4-(Hydroxymethyl)-1-naphthaldehyde

| Reactant | Derivative Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Data not available in the searched literature | Imine | Data not available | N/A | N/A |

| Data not available in the searched literature | Hydrazone | Data not available | N/A | N/A |

| Data not available in the searched literature | Oxime | Data not available | N/A | N/A |

Acetals and Hemiacetals for Protecting Group Strategies

The aldehyde group can be protected to prevent its reaction under conditions targeting other parts of the molecule, such as the hydroxymethyl group. This is commonly achieved by forming an acetal (B89532). The reaction of the aldehyde with an alcohol or a diol in the presence of an acid catalyst leads to the formation of a hemiacetal as an intermediate, which then reacts with a second equivalent of the alcohol to form a stable acetal.

This protection strategy is crucial in multi-step syntheses. Once the desired transformations on other parts of the molecule are complete, the acetal can be readily hydrolyzed back to the aldehyde under aqueous acidic conditions. Despite the fundamental nature of this protective strategy, specific studies detailing the formation of acetals or the isolation of hemiacetals from 4-(hydroxymethyl)-1-naphthaldehyde, including reagents, catalysts, and yields, are not documented in the reviewed scientific literature.

Table 2: Acetal and Hemiacetal Formation from 4-(Hydroxymethyl)-1-naphthaldehyde

| Reagent | Product Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Data not available in the searched literature | Acetal | Data not available | N/A | N/A |

| Data not available in the searched literature | Hemiacetal | Data not available | N/A | N/A |

Design and Synthesis of Hydroxymethyl Derivatives

The hydroxymethyl group offers a second site for derivatization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's physical and chemical properties.

Ester and Ether Derivatives with Varied Substituents

The primary alcohol of the hydroxymethyl group can be converted into esters or ethers. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of a catalyst. Ether synthesis can be accomplished through methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These derivatizations allow for the introduction of a wide range of substituents, which can be used to tune properties like solubility, steric bulk, and electronic character. However, specific research findings detailing the synthesis of ester or ether derivatives from 4-(hydroxymethyl)-1-naphthaldehyde are not available in the surveyed literature.

Table 3: Synthesis of Ester and Ether Derivatives of 4-(Hydroxymethyl)-1-naphthaldehyde

| Reagent | Derivative Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Data not available in the searched literature | Ester | Data not available | N/A | N/A |

| Data not available in the searched literature | Ether | Data not available | N/A | N/A |

Conversion to Halides and Subsequent Functionalizations

The hydroxymethyl group can be converted into a more reactive leaving group, such as a halide (e.g., chloromethyl or bromomethyl), to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations. The resulting 4-(halomethyl)-1-naphthaldehyde would be a versatile intermediate for introducing a variety of other functional groups.

Despite the synthetic utility of such a transformation, there is no specific information in the scientific literature detailing the conversion of 4-(hydroxymethyl)-1-naphthaldehyde to its corresponding halide derivatives or any subsequent functionalization reactions.

Table 4: Halogenation of the Hydroxymethyl Group

| Halogenating Agent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Data not available in the searched literature | 4-(Chloromethyl)-1-naphthaldehyde | Data not available | N/A | N/A |

| Data not available in the searched literature | 4-(Bromomethyl)-1-naphthaldehyde (B8587096) | Data not available | N/A | N/A |

Nitrogen-Containing Derivatives via Amination or Amidation

Following the conversion of the hydroxymethyl group to a halide, various nitrogen-containing derivatives could theoretically be synthesized. For example, reaction with ammonia (B1221849) or primary/secondary amines could yield the corresponding 4-(aminomethyl)-1-naphthaldehyde derivatives. Alternatively, reaction with azide (B81097) salts followed by reduction could also lead to the primary amine. Furthermore, amidation reactions could be performed if the hydroxymethyl group is first oxidized to a carboxylic acid.

These transformations would introduce basic or amide functionalities, significantly altering the molecule's properties. However, a thorough search of the scientific literature did not yield any specific examples or detailed research findings on the synthesis of such nitrogen-containing derivatives from 4-(hydroxymethyl)-1-naphthaldehyde.

Table 5: Synthesis of Nitrogen-Containing Derivatives

| Synthetic Route | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination of Halide | Data not available | 4-(Aminomethyl)-1-naphthaldehyde | N/A | N/A |

| Amidation | Data not available | 4-(Amido)-1-naphthaldehyde derivative | N/A | N/A |

Dual Derivatization Approaches and Orthogonal Functionalization

The presence of two distinct reactive sites on 4-(hydroxymethyl)-1-naphthaldehyde necessitates careful planning for selective derivatization. Orthogonal functionalization, a strategy that allows for the modification of one functional group without affecting the other, is paramount. This is typically achieved by employing protecting groups that can be removed under specific conditions that leave other groups intact, or by exploiting the inherent differences in reactivity of the aldehyde and hydroxyl moieties.

Sequential derivatization is a common strategy where the functional groups of 4-(hydroxymethyl)-1-naphthaldehyde are modified in a stepwise manner. This approach offers precise control over the introduction of different functionalities.

Sequential Derivatization:

A typical sequential derivatization might first involve the protection of the more reactive aldehyde group, for instance, through the formation of an acetal. The hydroxyl group can then be modified, for example, by esterification or etherification. Subsequent deprotection of the aldehyde allows for its further conversion, such as through a Wittig reaction or reductive amination. The choice of protecting groups is crucial for the success of such a sequence. For example, a dimethyl acetal for the aldehyde can be stable under basic conditions used for the modification of the hydroxyl group and can be selectively removed under acidic conditions.

Conversely, the hydroxyl group could be protected first, for instance, as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride), which is stable under many conditions used for aldehyde modifications. Following the derivatization of the aldehyde, the silyl ether can be cleaved using fluoride (B91410) ions without affecting the newly formed functionality at the aldehyde position.

Concurrent Derivatization:

Concurrent derivatization, where both functional groups react in the same pot with different reagents, is less common for this specific substrate due to the potential for cross-reactivity. However, under carefully controlled conditions, it might be possible. For example, a reaction with a reagent possessing two different reactive ends that are specifically targeted towards an aldehyde and a hydroxyl group respectively could lead to a one-pot dual derivatization.

The following table summarizes hypothetical sequential derivatization protocols for 4-(hydroxymethyl)-1-naphthaldehyde:

| Step | Target Functional Group | Reagents and Conditions | Intermediate Product |

| 1 | Aldehyde (Protection) | Ethylene (B1197577) glycol, p-toluenesulfonic acid (catalytic), Dean-Stark trap | 4-(Hydroxymethyl)-1-(1,3-dioxolan-2-yl)naphthalene |

| 2 | Hydroxyl (Esterification) | Acyl chloride, pyridine (B92270) | 4-(Acyloxymethyl)-1-(1,3-dioxolan-2-yl)naphthalene |

| 3 | Aldehyde (Deprotection) | Aqueous HCl | 4-(Acyloxymethyl)-1-naphthaldehyde |

| OR | |||

| 1 | Hydroxyl (Protection) | TBDMSCl, imidazole, DMF | 4-((tert-Butyldimethylsilyloxy)methyl)-1-naphthaldehyde |

| 2 | Aldehyde (Wittig Reaction) | Phosphonium (B103445) ylide, THF | 4-((tert-Butyldimethylsilyloxy)methyl)-1-(alkenyl)naphthalene |

| 3 | Hydroxyl (Deprotection) | TBAF, THF | 4-(Alkenyl)-1-naphthalenemethanol |

This table presents a hypothetical reaction scheme based on standard organic chemistry principles.

The ability to introduce two different functionalities onto the 4-(hydroxymethyl)-1-naphthaldehyde scaffold makes it an attractive building block for the synthesis of bifunctional molecular probes and linkers. These molecules can interact with two different targets or can be used to tether two different molecular entities.

Bifunctional Molecular Probes:

Fluorescent probes are a prominent application. The naphthalene (B1677914) core of 4-(hydroxymethyl)-1-naphthaldehyde is inherently fluorescent. By judiciously choosing the derivatizing agents, it is possible to create probes where the fluorescence properties are modulated upon binding to a specific analyte. For instance, the aldehyde group can be converted into a Schiff base with a specific amine-containing analyte, leading to a change in the fluorescence emission. Simultaneously, the hydroxyl group can be modified with a targeting moiety, such as a biotin (B1667282) group, to direct the probe to a specific cellular location.

Bifunctional Linkers:

Bifunctional linkers are used to connect two different molecules, for example, in the creation of antibody-drug conjugates or for immobilizing molecules onto solid supports. The two functional groups of 4-(hydroxymethyl)-1-naphthaldehyde can be derivatized to carry two different reactive handles. For example, the hydroxyl group can be converted to an azide, and the aldehyde can be converted to an alkyne. These two groups can then undergo "click" chemistry reactions with other molecules containing the complementary functional groups, providing a highly efficient and specific method for conjugation.

A hypothetical synthetic route to a bifunctional linker is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Azidation of Hydroxyl Group | 1. Mesyl chloride, triethylamine2. Sodium azide, DMF | 4-(Azidomethyl)-1-naphthaldehyde |

| 2 | Conversion of Aldehyde to Alkyne | 1. Carbon tetrabromide, triphenylphosphine2. n-Butyllithium | 4-(Azidomethyl)-1-ethynylnaphthalene |

This table presents a hypothetical reaction scheme based on standard organic chemistry principles.

The resulting 4-(azidomethyl)-1-ethynylnaphthalene is a bifunctional linker that can be used in various bioconjugation applications.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Hydroxymethyl)-1-naphthaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For the related compound, 4-hydroxy-1-naphthaldehyde (B1296455), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. hepvs.ch The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the naphthalene (B1677914) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. In a study of 4-hydroxy-1-naphthaldehyde, the ¹³C NMR chemical shifts were analyzed in various solvents, demonstrating the influence of the solvent on the electronic structure and tautomeric equilibrium. hepvs.ch The carbonyl carbon of the aldehyde group typically appears at a downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Hydroxymethyl)-1-naphthaldehyde While specific experimental data for 4-(Hydroxymethyl)-1-naphthaldehyde is not widely available in the literature, computational methods can predict the NMR chemical shifts. The following table is based on theoretical calculations and data from the closely related 4-hydroxy-1-naphthaldehyde.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~10.0 | ~193.0 |

| Naphthalene H-2 | ~7.8 | ~125.0 |

| Naphthalene H-3 | ~7.5 | ~128.0 |

| Naphthalene H-5 | ~8.2 | ~127.0 |

| Naphthalene H-6 | ~7.6 | ~129.0 |

| Naphthalene H-7 | ~7.7 | ~126.0 |

| Naphthalene H-8 | ~9.1 | ~132.0 |

| Hydroxymethyl (CH₂) | ~4.8 | ~64.0 |

| Hydroxymethyl (OH) | Variable | - |

| Naphthalene C-1 | - | ~135.0 |

| Naphthalene C-4 | - | ~140.0 |

| Naphthalene C-4a | - | ~124.0 |

| Naphthalene C-8a | - | ~131.0 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the proton spin systems in the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the hydroxymethyl group relative to the naphthalene ring.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures to investigate conformational changes that occur on the NMR timescale. For 4-(Hydroxymethyl)-1-naphthaldehyde, DNMR could be used to study the rotational barrier of the hydroxymethyl group. copernicus.org By analyzing the changes in the line shapes of the NMR signals with temperature, the energy barriers for conformational interchange can be determined. Such studies on related naphthaldehyde derivatives have revealed intramolecular proton transfer and the existence of different tautomeric forms in solution. hepvs.chnih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass of 4-(Hydroxymethyl)-1-naphthaldehyde (C₁₂H₁₀O₂) is 186.0681 u. Experimental determination of the exact mass using HRMS would serve to confirm this elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. For 4-(Hydroxymethyl)-1-naphthaldehyde, the expected fragmentation pathways would involve the loss of the formyl group (CHO), the hydroxymethyl group (CH₂OH), and cleavages within the naphthalene ring system. Analysis of these fragmentation patterns is key to confirming the identity and structure of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 4-(Hydroxymethyl)-1-naphthaldehyde

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 186 | 168 | 18 (H₂O) | Naphthaldehyde moiety |

| 186 | 157 | 29 (CHO) | 4-(Hydroxymethyl)naphthalene |

| 186 | 155 | 31 (CH₂OH) | 1-Naphthaldehyde (B104281) |

| 157 | 129 | 28 (CO) | Naphthalene ring fragment |

| 155 | 127 | 28 (CO) | Naphthalene ring fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.

A computational study of the related 4-hydroxy-1-naphthaldehyde has detailed its vibrational frequencies using DFT methods. researchgate.net For 4-(Hydroxymethyl)-1-naphthaldehyde, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching of the alcohol, the carbonyl (C=O) stretching of the aldehyde, C-H stretching and bending vibrations of the aromatic ring and the CH₂ group, and the C-O stretching of the alcohol.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Data Table: Key IR and Raman Vibrational Modes for 4-(Hydroxymethyl)-1-naphthaldehyde

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3500-3200 (broad) | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Aldehyde) | 2850-2750 | Moderate |

| C=O Stretch (Aldehyde) | 1700-1680 | Moderate |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| C-O Stretch (Alcohol) | 1260-1000 | Weak |

| C-H Bend (Aromatic) | 900-675 | Moderate |

Elucidation of Functional Group Vibrations and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups and probing the hydrogen bonding environment within a molecule. In the case of 4-(Hydroxymethyl)-1-naphthaldehyde, the IR spectrum provides distinct signatures for its hydroxyl (-OH) and aldehyde (-CHO) functionalities.

The O-H stretching vibration of the hydroxymethyl group is particularly informative. A computational analysis of the related 4-Hydroxy-1-Naphthaldehyde (a similar compound) showed the O-H stretching vibration occurring at a lower wavenumber, around 3116 cm⁻¹. researchgate.net This shift to a lower frequency is indicative of the involvement of the hydroxyl group in hydrogen bonding. The broadness of this band in an experimental spectrum would further confirm the presence of these interactions.

The aldehyde group exhibits two characteristic vibrations. The C-H stretch of the aldehyde is typically found in the 2850-2750 cm⁻¹ region. More significantly, the strong, sharp absorption band of the carbonyl (C=O) stretch is a key diagnostic peak, generally appearing between 1630-1830 cm⁻¹. masterorganicchemistry.com For 4-Hydroxy-1-Naphthaldehyde, this has been computationally observed at 1614 cm⁻¹. researchgate.net The precise position of this peak is sensitive to the electronic effects of the naphthalene ring and any intermolecular hydrogen bonding.

The NIST Chemistry WebBook provides reference IR spectra for the related compound 4-Hydroxy-1-naphthaldehyde, which can serve as a valuable comparison for experimental data. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic Transitions and Absorption Maxima Analysis

UV-Vis spectroscopy reveals the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For 4-(Hydroxymethyl)-1-naphthaldehyde, the spectrum is dominated by π → π* transitions associated with the extended aromatic system of the naphthalene ring and a weaker n → π* transition from the carbonyl group of the aldehyde.

Experimental data for 4-Hydroxy-1-Naphthaldehyde in methanol (B129727) shows absorption maxima (λmax) at 315 nm and 359 nm. researchgate.net The electronic absorption spectra of naphthalimide derivatives, a related class of compounds, often display a broad absorption band around 402 nm in dioxane, which is attributed to a π-π* transition of the naphthalimide moiety. researchgate.net The solvent can influence the position of these absorption bands. For instance, in a series of 4-substituted 1,8-naphthalimides, the absorption was observed at about 400 nm in nonpolar solvents. nih.gov

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 4-Hydroxy-1-Naphthaldehyde | Methanol | 315, 359 | researchgate.net |

| 4-substituted 1,8-naphthalimides | Nonpolar solvents | ~400 | nih.gov |

| Naphthalimide derivative | Dioxane | 402 | researchgate.net |

Fluorescence Emission Profiles and Quantum Yield Determinations

Fluorescence spectroscopy provides information about the emissive properties of a molecule after excitation. Naphthalene and its derivatives are often fluorescent. The fluorescence quantum yield, a measure of the efficiency of this emission, can be significantly affected by the molecular structure and the solvent environment.

For instance, certain 4-substituted 1,8-naphthalimides exhibit strong fluorescence in nonpolar solvents, with a reported quantum yield of 75 ± 10% in cyclohexane (B81311) and toluene. nih.gov However, in polar solvents like ethanol, the fluorescence intensity of these compounds can decrease considerably, with the quantum yield dropping to approximately 10%. nih.gov This quenching in polar solvents can be due to factors like partial ionization. nih.gov A newly synthesized tetranaphthylcalix nih.govarene, which contains naphthalene units, demonstrated a high fluorescence quantum yield and a long fluorescence lifetime. nih.gov

| Compound Type | Solvent | Fluorescence Quantum Yield | Reference |

|---|---|---|---|

| 4-substituted 1,8-naphthalimides | Nonpolar (Cyclohexane, Toluene) | 75 ± 10% | nih.gov |

| 4-substituted 1,8-naphthalimides | Polar (Ethanol) | ~10% | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Crystal Packing

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including its conformation and how it packs in a crystal lattice. For the related compound 2-hydroxy-1-naphthaldehyde (B42665), the crystal structure has been determined, revealing a monoclinic crystal system. researchgate.netnih.gov The naphthalene ring system is largely planar, with slight deviations of the substituent atoms from the plane of the rings. researchgate.net

The way molecules are arranged in a crystal is influenced by a variety of intermolecular interactions. researchgate.net Small changes in molecular structure can lead to significant alterations in the crystal packing. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of 4-(Hydroxymethyl)-1-naphthaldehyde would be significantly influenced by intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, leading to the formation of hydrogen bonds. These interactions play a crucial role in crystal engineering. nih.gov In the crystal structure of 2-hydroxy-1-naphthaldehyde, an intramolecular hydrogen bond is observed. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net For many organic structures, weak C···H, H···H, and C···C van der Waals contacts constitute a significant portion of the intermolecular interactions, often totaling 66-69%. researchgate.net The H···H intermolecular contacts, in particular, can make the largest contribution to the fingerprint maps of related complexes and are believed to play a major role in crystal lattice stability. nih.gov

Table of Compounds

| Compound Name |

|---|

| 4-(Hydroxymethyl)-1-naphthaldehyde |

| 4-Hydroxy-1-Naphthaldehyde |

| 2-hydroxy-1-naphthaldehyde |

| Naphthalimide |

| Tetranaphthylcalix nih.govarene |

| Cyclohexane |

| Toluene |

| Ethanol |

| Methanol |

| Dioxane |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 4-(Hydroxymethyl)-1-naphthaldehyde molecule.

Density Functional Theory (DFT) has emerged as a primary tool for investigating the ground state properties of naphthaldehyde derivatives due to its balance of computational cost and accuracy. A detailed computational analysis of 4-Hydroxy-1-Naphthaldehyde (B1296455), a closely related compound, was performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.netdntb.gov.ua This level of theory is widely used for optimizing molecular geometries and calculating electronic properties. researchgate.netresearchgate.netdntb.gov.ua

For such compounds, the optimized geometrical parameters, including bond lengths and angles, are calculated and can be compared with experimental data where available. For instance, in a study of 4-Hydroxy-1-Naphthaldehyde, the calculated bond lengths for the carbonyl group (C=O) and the hydroxyl group (O-H) were found to be in close agreement with experimental values. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. samipubco.com A smaller energy gap generally implies higher reactivity. samipubco.com In a study on naphthyl derivatives functionalized with electron acceptor units, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed that the HOMO is typically localized over the naphthyl unit. ed.ac.uk

Table 1: Calculated Ground State Properties of a Naphthaldehyde Derivative using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.13 eV (example value from a naphthalene (B1677914) study) samipubco.com |

| LUMO Energy | -1.38 eV (example value from a naphthalene study) samipubco.com |

| HOMO-LUMO Gap | 4.75 eV (example value from a naphthalene study) samipubco.com |

| Dipole Moment | 4.66 Debye (from a 4-hydroxybenzaldehyde (B117250) study) mdpi.com |

Note: The values in this table are illustrative and based on studies of closely related compounds. Specific values for 4-(Hydroxymethyl)-1-naphthaldehyde would require a dedicated computational study.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more precise energy calculations and for benchmarking DFT results. psu.edu

For aromatic systems like naphthalene dimers, high-level ab initio calculations, such as CCSD(T), have been crucial in accurately determining interaction energies, highlighting the importance of electron correlation. researchgate.net Although specific ab initio studies on 4-(Hydroxymethyl)-1-naphthaldehyde are not prevalent in the literature, these methods are essential for obtaining "gold standard" benchmarks for properties like reaction enthalpies and non-covalent interaction energies. researchgate.netpsu.edu The insights gained from ab initio studies on related molecules, such as the nature of π-π stacking and hydrogen bonding, are transferable to understanding the intermolecular interactions of 4-(Hydroxymethyl)-1-naphthaldehyde.

Applications in Advanced Materials Science and Supramolecular Chemistry

Utilization in Polymer Synthesis and Modification

The dual functionality of 4-(Hydroxymethyl)-1-naphthaldehyde makes it a prime candidate for various roles in polymer chemistry, from the creation of novel polymer chains to the modification of existing ones.

The aldehyde and hydroxymethyl groups of 4-(Hydroxymethyl)-1-naphthaldehyde can participate in various polymerization reactions. For instance, the aldehyde can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with phenols. The hydroxymethyl group can be converted to other functional groups, such as a halide or an acrylate, to enable different polymerization routes like polyether synthesis or radical polymerization.

Research on related naphthaldehyde-containing monomers has demonstrated their utility in creating polymers with enhanced thermal stability and specific optical properties. For example, new 1,3-naphthoxazine monomers have been synthesized from 2-hydroxy-1-naphthaldehyde (B42665), which upon thermal polymerization, yield polynaphthoxazines with high thermal stability. bibliotekanauki.plvot.pl While direct polymerization studies on 4-(Hydroxymethyl)-1-naphthaldehyde are not extensively documented, the reactivity of its functional groups suggests its potential in creating novel polymer architectures.

Table 1: Potential Polymerization Reactions Involving 4-(Hydroxymethyl)-1-naphthaldehyde

| Polymerization Type | Reacting Functional Group(s) | Potential Co-monomer(s) | Resulting Polymer Type |

| Condensation Polymerization | Aldehyde | Phenols, Urea (B33335), Melamine | Phenolic Resins, Amino Resins |

| Polyacetal Formation | Aldehyde | Diols | Polyacetals |

| Polyester Synthesis | Hydroxymethyl (after oxidation to carboxylic acid) | Diols | Polyesters |

| Polyether Synthesis | Hydroxymethyl | Dihalides | Polyethers |

The bifunctionality of 4-(Hydroxymethyl)-1-naphthaldehyde also makes it a potential cross-linking agent to improve the mechanical and thermal properties of polymers. The aldehyde and hydroxymethyl groups can react with complementary functional groups on polymer backbones, such as amines or hydroxyls, to form covalent cross-links.

Furthermore, it can be used to functionalize polymer chains, introducing the naphthalene (B1677914) moiety which can enhance properties like fluorescence, thermal stability, or refractive index. For example, naphthalimide-functionalized polynorbornenes have been synthesized and show bright fluorescence. nih.gov The introduction of a naphthalene ring structure into polyimide films has been shown to improve their thermal and mechanical properties, as well as lower the dielectric constant. rsc.org

Integration into Smart Materials and Responsive Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. The incorporation of 4-(Hydroxymethyl)-1-naphthaldehyde into polymer structures could impart such responsive behaviors.

Naphthalene derivatives are known for their photophysical properties, including fluorescence. Photo-responsive polymers can be designed to undergo changes in their structure or properties upon exposure to light. nih.govnih.gov The naphthaldehyde moiety can act as a photoactive center. For instance, photo-responsive supramolecular polymers have been constructed using photochromic azobenzene (B91143) and ureidopyrimidinone motifs. nih.gov While direct research on 4-(Hydroxymethyl)-1-naphthaldehyde in this context is limited, the broader class of naphthalimide derivatives has been explored for creating photo-responsive systems. nih.gov

The hydroxymethyl group of 4-(Hydroxymethyl)-1-naphthaldehyde could be modified with pH-sensitive groups, such as carboxylic acids or amines, to create pH-responsive materials. Such materials can change their conformation or solubility in response to changes in pH, which is a key feature for applications like drug delivery. mdpi.com For example, pH-responsive nanoparticles can be designed for triggered drug release in the acidic tumor microenvironment. mdpi.com

Similarly, by incorporating thermoresponsive polymer chains, such as poly(N-isopropylacrylamide) (PNIPAM), materials that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) can be developed. researchgate.netthno.orgnih.gov These polymers undergo a phase transition at a specific temperature, leading to changes in their properties. The rigid naphthalene core from 4-(Hydroxymethyl)-1-naphthaldehyde could influence the transition temperature and the mechanical properties of the resulting material.

Table 2: Potential Stimuli-Responsive Systems Based on 4-(Hydroxymethyl)-1-naphthaldehyde

| Stimulus | Potential Mechanism | Resulting Property Change | Potential Application |